4-(Propylamino)piperidine-4-carboxamide
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Overview
Description
4-(Propylamino)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylamino)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with propylamine under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the reaction, resulting in the formation of the desired compound . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Propylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the propylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted piperidines.
Scientific Research Applications
4-(Propylamino)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an antiviral agent against human coronaviruses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Propylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . Additionally, it has been investigated as an inhibitor of protein kinase B (Akt), which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
4-(Propylamino)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown promise as antitumor agents.
NCGC2955: A piperidine-4-carboxamide compound with antiviral activity against human coronaviruses.
Properties
CAS No. |
96619-91-9 |
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Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
4-(propylamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-2-5-12-9(8(10)13)3-6-11-7-4-9/h11-12H,2-7H2,1H3,(H2,10,13) |
InChI Key |
KZMRRQMCXODLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(CCNCC1)C(=O)N |
Origin of Product |
United States |
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